(1-Butyl)triethylammonium bromide chemical properties
(1-Butyl)triethylammonium bromide chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (1-Butyl)triethylammonium Bromide
Introduction
(1-Butyl)triethylammonium bromide (BTEAB), a quaternary ammonium salt, has emerged as a compound of significant interest across various scientific disciplines. Its amphiphilic nature, stemming from a positively charged nitrogen center coordinated with both butyl and ethyl groups, makes it a highly effective and versatile reagent. This guide provides an in-depth exploration of its core chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role as a phase transfer catalyst in organic synthesis and drug development. The insights herein are designed to equip researchers with the fundamental knowledge required to effectively utilize this compound in their work.
Core Chemical and Physical Properties
BTEAB is a white crystalline powder that is soluble in water and other polar solvents.[1] Its stability and ease of handling contribute to its widespread use in both laboratory and industrial settings.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | butyl(triethyl)azanium;bromide | [2] |
| Synonyms | Triethyl N-butylammonium bromide, Butyltriethylammonium bromide | [1] |
| CAS Number | 13028-69-8 | [1] |
| Molecular Formula | C₁₀H₂₄BrN | [1] |
| Molecular Weight | 238.21 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 210-215 °C (decomposes) | [1][][4] |
| Solubility | Soluble in water | |
| Purity | ≥98-99% (Assay) | [1][4] |
| Sensitivity | Hygroscopic | [from initial search] |
Chemical Structure
The structure of (1-Butyl)triethylammonium bromide consists of a central nitrogen atom covalently bonded to three ethyl groups and one butyl group, forming the quaternary ammonium cation. This cation is ionically bonded to a bromide anion.
Caption: Chemical structure of (1-Butyl)triethylammonium cation with bromide.
Synthesis and Purification
The synthesis of quaternary ammonium salts like BTEAB is most commonly achieved via the Menshutkin reaction . This reaction involves the alkylation of a tertiary amine with an alkyl halide. [from initial search] For BTEAB, this translates to the reaction of triethylamine with 1-bromobutane. The choice of solvent is critical; polar aprotic solvents like acetonitrile are often used to facilitate the reaction, which typically yields a high-purity product after straightforward purification steps.[5][6]
Experimental Protocol: Synthesis of BTEAB
This protocol is based on established methods for synthesizing analogous quaternary ammonium salts.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triethylamine (1.0 eq) and acetonitrile.
-
Addition of Alkyl Halide: While stirring, slowly add 1-bromobutane (1.05 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 18-24 hours under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, evaporate the solvent under reduced pressure. The resulting crystalline solid is the crude product.
-
Purification: Wash the crude solid with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.[5]
-
Drying: Dry the purified white crystalline product under vacuum to yield high-purity (1-Butyl)triethylammonium bromide.
Caption: General workflow for the synthesis and purification of BTEAB.
Spectroscopic and Analytical Characterization
While a publicly available, peer-reviewed spectrum for BTEAB is not readily accessible, its structure allows for a reliable prediction of its spectral characteristics based on analogous compounds like tetrabutylammonium bromide (TBAB).[7][8]
-
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different methylene and methyl groups.
-
A triplet corresponding to the terminal methyl group of the butyl chain (~0.9-1.0 ppm).
-
A triplet corresponding to the terminal methyl groups of the three ethyl chains (~1.2-1.3 ppm).
-
Multiple overlapping multiplets for the six methylene protons of the ethyl groups and the three methylene groups of the butyl chain adjacent to the nitrogen (~1.3-1.8 ppm and ~3.2-3.4 ppm). The protons on the carbons directly attached to the nitrogen (α-carbons) will be the most downfield-shifted.
-
-
¹³C NMR: The carbon NMR spectrum should display four unique signals for the four chemically distinct carbon atoms in the butyl and ethyl chains.[8] The carbons directly bonded to the positively charged nitrogen will be shifted downfield (~58 ppm), while the terminal methyl carbons will be the most upfield (~13-14 ppm).[8][9]
-
IR Spectroscopy: The infrared spectrum will be dominated by C-H stretching and bending vibrations. Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H stretches.
Protocol: Purity Analysis by Potentiometric Titration
The purity of quaternary ammonium salts can be reliably determined by potentiometric titration. This method relies on the precipitation reaction between the cationic BTEAB and an anionic surfactant standard, such as sodium dodecyl sulfate (SDS).[10][11]
-
Preparation of Titrant: Prepare a standardized solution of 0.004 M Sodium Dodecyl Sulfate (SDS).
-
Sample Preparation: Accurately weigh a sample of BTEAB (to contain ~0.02–0.06 mmol) and dissolve it in deionized water in a 100 mL beaker. Add a pH 10 borate buffer solution.[11]
-
Titration: Use a potentiometric titrator equipped with a surfactant-sensitive electrode. Titrate the BTEAB solution with the standardized SDS solution.
-
Endpoint Detection: The endpoint is identified by the largest potential change (inflection point) in the titration curve, which corresponds to the complete precipitation of the BTEAB-SDS ion pair.
-
Calculation: The purity of the BTEAB sample is calculated based on the volume of SDS titrant used, its molarity, and the initial mass of the BTEAB sample.
Mechanism of Action: The Phase Transfer Catalyst
The primary application of BTEAB in organic synthesis is as a phase transfer catalyst (PTC).[2] It facilitates reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase.[12][13]
The Causality: Many nucleophilic anions (e.g., CN⁻, OH⁻, OAc⁻) are soluble in water but insoluble in organic solvents where the substrate (e.g., an alkyl halide) resides. This phase separation prevents the reaction from occurring. The BTEAB molecule acts as a shuttle. Its positively charged nitrogen head is hydrophilic, but the surrounding alkyl chains (three ethyl, one butyl) create a lipophilic (oil-soluble) exterior. This dual nature allows the BTEAB cation (Q⁺) to pair with an anion (Y⁻) from the aqueous phase, extract it into the organic phase as a [Q⁺Y⁻] ion pair, and deliver the "naked," poorly solvated, and highly reactive anion to the organic substrate (RX).[13] After the reaction, the catalyst cation (Q⁺) shuttles the leaving group anion (X⁻) back to the aqueous phase, completing the catalytic cycle.
Caption: Mechanism of (1-Butyl)triethylammonium bromide (Q⁺Br⁻) in PTC.
Applications in Research and Drug Development
The utility of BTEAB as a PTC is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where it allows for milder reaction conditions, improved yields, and reduced use of hazardous organic solvents.[1][2]
-
Pharmaceutical Synthesis: BTEAB is used to facilitate nucleophilic substitution reactions, alkylations, and condensations in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][14] For example, PTCs are employed in the synthesis of various bioactive heterocycles, which are core structures in many drugs.[15]
-
Agrochemicals and Dyes: It serves as a crucial intermediate and catalyst in the production of pesticides and vibrant, stable dye compounds. [from initial search]
-
Biotechnology: In downstream processing, BTEAB can aid in the extraction and purification of biomolecules by improving their solubility and partitioning between phases.[2]
-
Electrochemistry: Due to its ionic nature, it is used in electrochemical applications to enhance the conductivity of ionic liquids, which are relevant for energy storage systems like batteries.[2]
-
Material Science: It contributes to the development of advanced materials like ionic polymers used in coatings and adhesives.[2]
Safety, Handling, and Storage
As a chemical reagent, BTEAB requires careful handling to ensure laboratory safety.
-
Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation of dust. [from initial search]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If handling large quantities or generating dust, use respiratory protection.
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: BTEAB is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Store in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents.
Conclusion
(1-Butyl)triethylammonium bromide is a powerful and versatile quaternary ammonium salt whose value is firmly established in both academic research and industrial application. Its primary role as a phase transfer catalyst enables a host of crucial organic transformations under environmentally benign and efficient conditions. A thorough understanding of its synthesis, properties, and mechanism of action, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in creating novel molecules and advancing chemical science.
References
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Butyltriethylammonium bromide | 13028-69-8. Retrieved from [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Request PDF. (2025, August 10). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Retrieved from [Link]
-
Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
YSI. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]
-
Hanna Instruments Blog. (n.d.). Testing for Surfactants and Quats with Titration. Retrieved from [Link]
-
Scribd. (n.d.). Photometric Analysis of Quaternary Ammonium Salts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of TBAB. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For Tetra-n-Butylammonium Bromide (TBAB)-Initiated Carbonylation- Peroxidation of Alkenes with Aldehydes and Hydroperoxides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
- Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide.
-
National Institutes of Health. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]
-
Ottokemi™. (n.d.). (1-Butyl)triethylammonium bromide, 98%. Retrieved from [Link]
- Google Patents. (n.d.). CN111960948B - Synthesis process of tetrabutylammonium bromide.
-
BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 4. (1-Butyl)triethylammonium bromide, 98% | Ottokemi™ [ottokemi.com]
- 5. prepchem.com [prepchem.com]
- 6. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Tetrabutylammonium bromide(1643-19-2) 13C NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. ysi.com [ysi.com]
- 11. xylemanalytics.com [xylemanalytics.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. fzgxjckxxb.com [fzgxjckxxb.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
